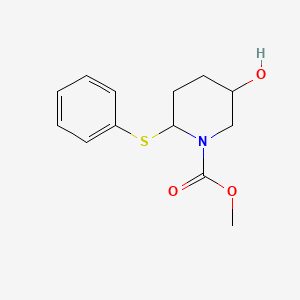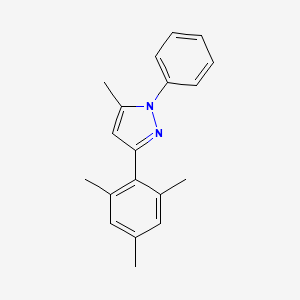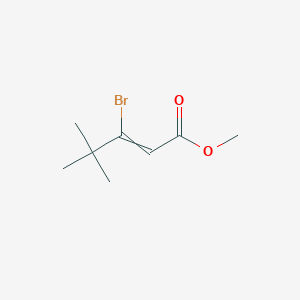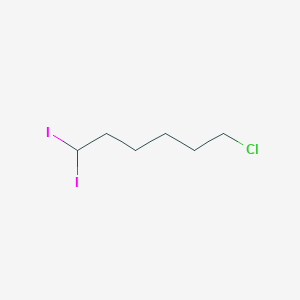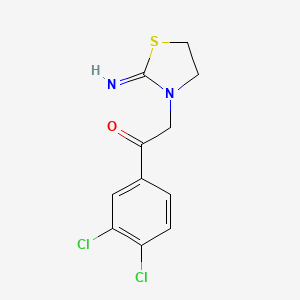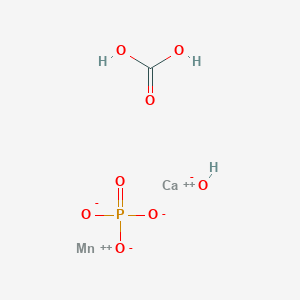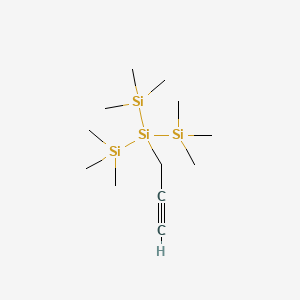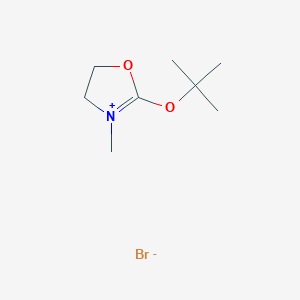![molecular formula C5H10O4 B14217933 [(1-Hydroxypropan-2-yl)oxy]acetic acid CAS No. 532927-06-3](/img/structure/B14217933.png)
[(1-Hydroxypropan-2-yl)oxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
[(1-Hydroxypropan-2-yl)oxy]acetic acid can be synthesized through the esterification of 1,2-propanediol with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes where 1,2-propanediol and acetic acid are reacted in the presence of a catalyst under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
[(1-Hydroxypropan-2-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include hydroxide ions (OH-) and amines (NH2-).
Major Products Formed
Oxidation: Acetic acid and propanoic acid.
Reduction: 1,2-propanediol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
[(1-Hydroxypropan-2-yl)oxy]acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of metabolic pathways involving esters.
Medicine: It is investigated for its potential use in drug delivery systems due to its ester linkage.
Industry: It is used as a solvent and as an intermediate in the production of fragrances and flavors.
Mechanism of Action
The mechanism of action of [(1-Hydroxypropan-2-yl)oxy]acetic acid involves its hydrolysis to form 1,2-propanediol and acetic acid. The ester linkage is cleaved by esterases, enzymes that catalyze the hydrolysis of esters. The resulting products can then participate in various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-[(tert-But-oxy-carbonyl-amino)-oxy]acetic acid: Similar in structure but contains a tert-butoxycarbonyl group instead of a hydroxypropan-2-yl group.
Acetic acid: A simpler carboxylic acid with a similar ester linkage.
Propylene glycol 2-acetate: Another ester of propylene glycol with acetic acid.
Uniqueness
[(1-Hydroxypropan-2-yl)oxy]acetic acid is unique due to its specific ester linkage and its ability to undergo various chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
532927-06-3 |
|---|---|
Molecular Formula |
C5H10O4 |
Molecular Weight |
134.13 g/mol |
IUPAC Name |
2-(1-hydroxypropan-2-yloxy)acetic acid |
InChI |
InChI=1S/C5H10O4/c1-4(2-6)9-3-5(7)8/h4,6H,2-3H2,1H3,(H,7,8) |
InChI Key |
NEHKSRUKLPVHHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Methylsulfanyl)phenyl]-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14217860.png)
![Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro-](/img/structure/B14217861.png)
![5-[(Benzenesulfonyl)(chloro)methyl]-2,5-dihydro-1,2,4-triazine](/img/structure/B14217863.png)

